5-Hydroxyindole-3-acetic acid-d2

LC-MS/MS Internal Standard Stability Carcinoid Tumor

5-Hydroxyindole-3-acetic acid-d2 is the stable isotope IS of choice for 5-HIAA LC-MS/MS, mitigating risk of back-exchange bias. Unlike unstable d5 or d6 analogs whose labels can revert under acidic conditions, the d2 label remains intact, ensuring a reliable +2 Da shift for precise quantification. With a proven 18-month acidic stability profile and >98 atom% D enrichment, it directly supports high-throughput clinical and research serotonin turnover studies, reducing method re-validation and operational cost.

Molecular Formula C10H9NO3
Molecular Weight 193.20 g/mol
Cat. No. B590903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxyindole-3-acetic acid-d2
Synonyms(5-Hydroxy-1H-indol-3-yl)acetic Acid-D2;  5-HIAA-D2;  5-Hydroxy-1H-indole-3-acetic Acid-D2;  5-Hydroxy-3-indolylacetate-D2;  5-Hydroxy-IAA-D2;  5-Hydroxyheteroauxin-D2;  5-Hydroxyindol-3-ylacetic Acid-D2;  5-Hydroxyindole-3-acetic Acid-D2;  5-Hydroxyindoleac
Molecular FormulaC10H9NO3
Molecular Weight193.20 g/mol
Structural Identifiers
InChIInChI=1S/C10H9NO3/c12-7-1-2-9-8(4-7)6(5-11-9)3-10(13)14/h1-2,4-5,11-12H,3H2,(H,13,14)/i3D2
InChIKeyDUUGKQCEGZLZNO-SMZGMGDZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 0.005 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxyindole-3-acetic Acid-d2 (5-HIAA-d2): A Validated Deuterated Internal Standard for Serotonin Metabolite Quantification


5-Hydroxyindole-3-acetic acid-d2 (5-HIAA-d2), also designated as 5-hydroxyindole-3-acetic-2,2-d2 acid (CAS: 56209-31-5), is a stable isotope-labeled analogue of the endogenous serotonin metabolite 5-hydroxyindole-3-acetic acid (5-HIAA) . It is a solid compound with a molecular weight of 193.20 g/mol and the molecular formula C₁₀H₇D₂NO₃ . As a deuterated internal standard (IS), 5-HIAA-d2 is specifically employed in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) workflows to correct for matrix effects, ionization variability, and sample preparation losses, thereby enabling accurate and precise quantification of 5-HIAA in biological matrices such as urine, plasma, and cerebrospinal fluid .

5-Hydroxyindole-3-acetic Acid-d2: Why Not All Deuterated 5-HIAA Analogs Are Interchangeable


In LC-MS/MS quantification, simply substituting one deuterated 5-HIAA analog for another (e.g., d5 or d6) without method re-validation introduces significant risk of quantitative inaccuracy. Key differentiation lies in the stability of the deuterium label, which directly impacts long-term assay reproducibility and data integrity. As documented in peer-reviewed literature, deuterium labels located at certain positions on the indole ring are susceptible to back-exchange with hydrogen in acidic reconstitution solvents, leading to a gradual loss of the mass shift required for effective internal standardization [1]. This phenomenon, observed with higher deuterated forms like the d5 analog, can cause the internal standard to drift back towards the analyte's mass, resulting in a positive analytical bias and erroneous sample quantification over time. Therefore, the specific label position and the number of deuterium atoms are critical procurement considerations that cannot be ignored in favor of a 'more labeled' generic alternative without direct comparative stability data.

5-Hydroxyindole-3-acetic Acid-d2: Quantitative Evidence for Methodological Superiority


Long-Term Stability of 5-HIAA-d2 in Acidic Solution Compared to 5-HIAA-d5

A direct, head-to-head comparison of internal standard stability revealed that the d2 analog (5-hydroxyindole-acetic-2,2-d2 acid) maintained its isotopic integrity and analytical performance for at least 18 months when reconstituted and stored in 0.1 mol/L hydrochloric acid. In stark contrast, the d5-labeled internal standard (5-hydroxyindole-4,6,7-d3-3-acetic-2,2-d2 acid) demonstrated severe deuterium loss under identical conditions, with internal standard peak area dropping to 10% of the original within three months due to back-exchange of deuterium at positions 4 and 6 for hydrogen [1]. This degradation caused a positive bias in external quality assessment data.

LC-MS/MS Internal Standard Stability Carcinoid Tumor Serotonin

High Isotopic Purity and Chemical Purity for Accurate Quantification

The isotopic purity of 5-HIAA-d2 is consistently reported at ≥98% atom% D across multiple reputable suppliers . This high level of isotopic enrichment ensures minimal contribution from the unlabeled (d0) analog to the internal standard signal, a crucial factor for accurate quantification at low analyte concentrations. Chemical purity is also specified at ≥98% . While higher deuterated analogs like 5-HIAA-d5 are also available with comparable specified purity (e.g., 98% atom% D) , the d2 analog's purity is sufficient for robust assays when combined with its superior stability profile.

Isotopic Purity Internal Standard Mass Spectrometry QC

Validated Analytical Performance: Recovery, Precision, and Linearity

5-HIAA-d2 has been validated in multiple LC-MS/MS methods for urinary 5-HIAA, demonstrating robust and consistent analytical performance as an internal standard. In one automated on-line SPE-HPLC-MS/MS method, absolute recovery of the 5-HIAA-d2 IS was 96.5–99.6%, with intra- and inter-assay coefficients of variation (CV) for 5-HIAA quantification ranging from 0.8–1.4% and 1.7–4.2%, respectively [1]. Another LC-MS/MS method using a different online clean-up approach reported an average recovery of 5-HIAA at 93.7% with no observed ion suppression, and excellent method linearity to at least 2000 μmol/L [2].

LC-MS/MS Method Validation 5-HIAA Analytical Recovery Precision

Cost-Effective Procurement Without Sacrificing Data Quality

From a procurement standpoint, 5-HIAA-d2 (MW 193.20) represents a cost-effective internal standard choice. While compounds with a higher mass shift like 5-HIAA-d5 (MW 196.21) or 5-HIAA-d6 (MW 197.22) are available, their synthesis is often more complex, leading to a higher purchase price per milligram [1]. The d2 analog, with its two-deuterium mass shift, provides ample separation from the natural isotopic distribution of the analyte (M+2) for most routine applications [2]. This balance of adequate mass resolution, proven stability, and lower cost makes it a financially prudent choice for high-volume testing laboratories.

Cost Analysis Internal Standard 5-HIAA Procurement

Defined LC-MS/MS Transitions and Retention Time Equivalence

The analytical performance of 5-HIAA-d2 is further defined by its well-characterized behavior in LC-MS/MS systems. In a validated method, the MRM transitions were 192.1 > 146.3 for unlabeled 5-HIAA and 194.1 > 148.0 for 5-HIAA-d2, with a retention time of 1.37 min [1]. The d2 internal standard co-elutes with the analyte, which is essential for correcting for matrix effects and ensuring accurate quantification. This contrasts with some structural analogs which may exhibit slight chromatographic shifts, potentially reducing the effectiveness of the internal standard correction.

LC-MS/MS MRM Transitions Method Development 5-HIAA

5-Hydroxyindole-3-acetic Acid-d2: Recommended Application Scenarios for High-Impact Research and Routine Testing


Clinical Diagnostic Laboratories: Long-Term Stability for High-Throughput Carcinoid Syndrome Monitoring

Clinical laboratories performing routine, high-volume urinary 5-HIAA analysis for carcinoid tumor diagnosis and monitoring will benefit most from 5-HIAA-d2's proven 18-month stability in acidic solution [1]. This allows for the preparation of large-volume stock solutions, minimizing batch-to-batch variability and the frequency of internal standard requalification, thereby directly supporting the operational requirements of a busy clinical mass spectrometry lab. The excellent method validation data, including high recovery and low CVs, ensures consistent performance across thousands of patient samples.

Neuropharmacology Research: Ensuring Data Integrity in Longitudinal Serotonin Metabolism Studies

For academic and pharmaceutical researchers investigating serotonin turnover in chronic disease models or drug intervention studies, the long-term stability of 5-HIAA-d2 is paramount. Use of the d2 analog prevents the slow, insidious positive bias in results that can occur with unstable deuterated IS like the d5 form [1]. This safeguards the integrity of longitudinal data, ensuring that observed changes in 5-HIAA concentrations are of biological origin and not an artifact of internal standard degradation.

Cost-Conscious Core Facilities and Method Development Labs

Core mass spectrometry facilities and method development groups operating under strict budget constraints should prioritize 5-HIAA-d2 for routine 5-HIAA assay work. It offers the optimal combination of a sufficient +2 Da mass shift, high isotopic purity (≥98% atom% D), and a lower price point compared to more highly deuterated analogs . Its established and published performance metrics in LC-MS/MS methods [2] reduce method development time and provide a solid foundation for assay validation, maximizing return on investment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Hydroxyindole-3-acetic acid-d2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.